6-Bromo-2-naphthyl-alpha-D-glucopyranoside
Overview
Description
6-Bromo-2-naphthyl-alpha-D-glucopyranoside is a chemical compound known for its unique structure and properties. It is a derivative of naphthalene, substituted with a bromine atom at the 6th position and a glucopyranoside moiety at the alpha position. This compound is often used in biochemical research due to its ability to act as a substrate for specific enzymes.
Mechanism of Action
Target of Action
The primary target of 6-Bromo-2-naphthyl alpha-D-glucopyranoside is β-glycosidases . These are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars.
Mode of Action
6-Bromo-2-naphthyl alpha-D-glucopyranoside interacts with its target, β-glycosidases, by serving as a substrate . The enzyme catalyzes the hydrolysis of the glycosidic bond in the compound, leading to a change in its structure.
Result of Action
Upon hydrolysis by β-glycosidases, 6-Bromo-2-naphthyl alpha-D-glucopyranoside forms an insoluble colored product . This property makes it useful in assays for β-glycosidases activity, where the formation of the colored product can be visually detected.
Biochemical Analysis
Biochemical Properties
6-Bromo-2-naphthyl alpha-D-glucopyranoside serves as a substrate for alpha-glucosidases, enzymes that catalyze the hydrolysis of alpha-glucosidic linkages in carbohydrates. When 6-Bromo-2-naphthyl alpha-D-glucopyranoside is hydrolyzed by alpha-glucosidases, it releases 6-bromo-2-naphthol, which can be detected due to its distinct color. This property makes 6-Bromo-2-naphthyl alpha-D-glucopyranoside a valuable tool for detecting and quantifying alpha-glucosidase activity in various biological samples .
Cellular Effects
6-Bromo-2-naphthyl alpha-D-glucopyranoside influences cellular processes by serving as a substrate for alpha-glucosidases. The hydrolysis of 6-Bromo-2-naphthyl alpha-D-glucopyranoside results in the production of 6-bromo-2-naphthol, which can affect cellular metabolism and signaling pathways. The presence of 6-Bromo-2-naphthyl alpha-D-glucopyranoside in cells can lead to changes in gene expression and enzyme activity, impacting overall cell function .
Molecular Mechanism
The molecular mechanism of 6-Bromo-2-naphthyl alpha-D-glucopyranoside involves its interaction with alpha-glucosidases. Upon binding to the active site of the enzyme, 6-Bromo-2-naphthyl alpha-D-glucopyranoside undergoes hydrolysis, resulting in the release of 6-bromo-2-naphthol and glucose. This reaction is facilitated by the catalytic residues of the enzyme, which stabilize the transition state and promote the cleavage of the glycosidic bond .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2-naphthyl alpha-D-glucopyranoside can vary over time. The stability of 6-Bromo-2-naphthyl alpha-D-glucopyranoside is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, 6-Bromo-2-naphthyl alpha-D-glucopyranoside may degrade, leading to a decrease in its effectiveness as a substrate. Long-term studies have shown that the hydrolysis of 6-Bromo-2-naphthyl alpha-D-glucopyranoside can result in sustained changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 6-Bromo-2-naphthyl alpha-D-glucopyranoside in animal models are dose-dependent. At low doses, 6-Bromo-2-naphthyl alpha-D-glucopyranoside can effectively serve as a substrate for alpha-glucosidases without causing significant toxicity. At higher doses, 6-Bromo-2-naphthyl alpha-D-glucopyranoside may exhibit toxic effects, including cellular damage and disruption of metabolic processes. Studies have shown that there is a threshold dose above which the adverse effects of 6-Bromo-2-naphthyl alpha-D-glucopyranoside become more pronounced .
Metabolic Pathways
6-Bromo-2-naphthyl alpha-D-glucopyranoside is involved in metabolic pathways related to carbohydrate metabolism. It interacts with alpha-glucosidases, leading to the hydrolysis of the glycosidic bond and the release of glucose and 6-bromo-2-naphthol. This reaction can influence metabolic flux and alter the levels of metabolites in the cell. The presence of 6-Bromo-2-naphthyl alpha-D-glucopyranoside can also affect the activity of other enzymes and cofactors involved in carbohydrate metabolism .
Transport and Distribution
Within cells and tissues, 6-Bromo-2-naphthyl alpha-D-glucopyranoside is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of 6-Bromo-2-naphthyl alpha-D-glucopyranoside within specific cellular compartments can influence its activity and effectiveness as a substrate. Studies have shown that 6-Bromo-2-naphthyl alpha-D-glucopyranoside can be localized in areas with high alpha-glucosidase activity .
Subcellular Localization
The subcellular localization of 6-Bromo-2-naphthyl alpha-D-glucopyranoside is influenced by targeting signals and post-translational modifications. It is often directed to compartments where alpha-glucosidases are active, such as the lysosomes and endoplasmic reticulum. The localization of 6-Bromo-2-naphthyl alpha-D-glucopyranoside within these compartments can enhance its interaction with alpha-glucosidases and improve its effectiveness as a substrate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-naphthyl-alpha-D-glucopyranoside typically involves the bromination of 2-naphthol followed by glycosylation. The bromination step introduces a bromine atom at the 6th position of the naphthalene ring. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The glycosylation step involves the reaction of the brominated naphthol with a glucosyl donor, such as alpha-D-glucopyranosyl bromide, in the presence of a catalyst like silver carbonate or silver oxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-naphthyl-alpha-D-glucopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: The glucopyranoside moiety can be hydrolyzed under acidic or enzymatic conditions to yield 6-Bromo-2-naphthol and glucose.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The naphthalene ring can undergo oxidation or reduction reactions, although these are less common for this compound.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using specific glycosidases.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Hydrolysis: 6-Bromo-2-naphthol and glucose.
Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-naphthyl-alpha-D-glucopyranoside is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Some of its applications include:
Enzyme Substrate: It serves as a substrate for alpha-glucosidases, enzymes that hydrolyze the glycosidic bond to release glucose.
Biochemical Assays: Used in assays to measure enzyme activity, particularly in the study of carbohydrate metabolism.
Drug Development: Investigated for its potential as a lead compound in the development of enzyme inhibitors for therapeutic purposes.
Industrial Applications: Utilized in the synthesis of other complex molecules and as a reagent in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-naphthyl-beta-D-glucopyranoside: Similar structure but with a beta configuration of the glucopyranoside moiety.
2-Naphthyl-alpha-D-glucopyranoside: Lacks the bromine substitution.
4-Nitrophenyl-alpha-D-glucopyranoside: Contains a nitrophenyl group instead of a naphthyl group.
Uniqueness
6-Bromo-2-naphthyl-alpha-D-glucopyranoside is unique due to its specific substitution pattern and configuration, which confer distinct biochemical properties. Its bromine atom and alpha configuration make it a valuable tool for studying enzyme specificity and for developing enzyme inhibitors.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13-,14+,15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRXQZJJCPRATR-LJIZCISZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601265697 | |
Record name | 6-Bromo-2-naphthalenyl α-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601265697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25696-57-5 | |
Record name | 6-Bromo-2-naphthalenyl α-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25696-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-naphthalenyl α-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601265697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2-naphthyl α-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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